molecular formula C14H15BrN2O2S B603443 [(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine CAS No. 1206125-05-4

[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine

Cat. No.: B603443
CAS No.: 1206125-05-4
M. Wt: 355.25g/mol
InChI Key: XOVWXQALQRRFOZ-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-dimethylphenyl)sulfonylamine is a complex organic compound that features a sulfonamide group attached to a brominated dimethylphenyl ring and a pyridylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 2,4-dimethylphenyl compounds. The sulfonylation step introduces the sulfonamide group, followed by the attachment of the pyridylmethylamine moiety. Common reagents used in these steps include bromine, sulfonyl chlorides, and pyridylmethylamine under controlled conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(5-Bromo-2,4-dimethylphenyl)sulfonylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyridyl ring can engage in π-π interactions, enhancing binding affinity and specificity . These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2,4-dimethylphenyl)sulfonylamine
  • 4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]morpholine

Uniqueness

(5-Bromo-2,4-dimethylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridylmethylamine moiety differentiates it from other similar compounds, potentially offering unique binding interactions and reactivity .

Properties

IUPAC Name

5-bromo-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-10-6-11(2)14(7-13(10)15)20(18,19)17-9-12-4-3-5-16-8-12/h3-8,17H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVWXQALQRRFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CN=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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